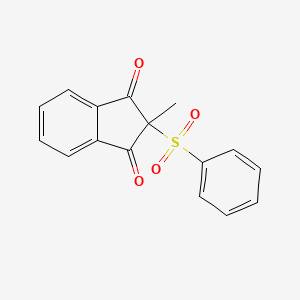
3-(Benzotriazol-1-yl)-7-methoxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzotriazol-1-yl)-7-methoxychromen-2-one is a heterocyclic compound that combines the structural features of benzotriazole and chromenone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzotriazole moiety is known for its stability and versatility in synthetic chemistry, while the chromenone structure is often associated with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzotriazol-1-yl)-7-methoxychromen-2-one typically involves the reaction of 7-methoxychromen-2-one with benzotriazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution of the chromenone by the benzotriazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzotriazol-1-yl)-7-methoxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the benzotriazole and chromenone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 3-(Benzotriazol-1-yl)-7-methoxychromen-2-one involves its interaction with various molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or interacting with enzymes. The chromenone structure may contribute to the compound’s biological activity by interacting with cellular receptors or enzymes, leading to modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole: Known for its stability and use in corrosion inhibition.
Chromenone: Associated with various biological activities, including anti-inflammatory and anticancer properties.
Coumarin Derivatives: Similar to chromenone, coumarins are known for their diverse biological activities.
Uniqueness
3-(Benzotriazol-1-yl)-7-methoxychromen-2-one is unique due to the combination of benzotriazole and chromenone structures, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
3-(benzotriazol-1-yl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c1-21-11-7-6-10-8-14(16(20)22-15(10)9-11)19-13-5-3-2-4-12(13)17-18-19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIHQXZYUPVKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4-chlorophenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8041883.png)
![3-[4-(Triazol-1-yl)phenyl]chromen-2-one](/img/structure/B8041891.png)
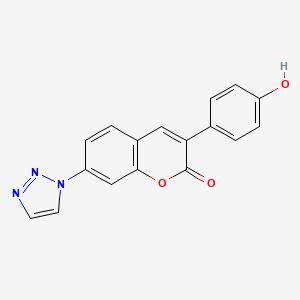
![8-Methoxy-5H-benzo[b]carbazole-6,11-dione](/img/structure/B8041906.png)
![N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide](/img/structure/B8041915.png)
![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)
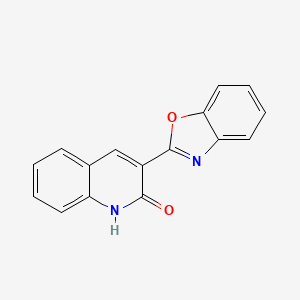
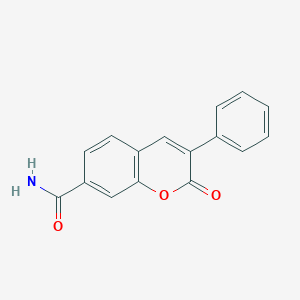
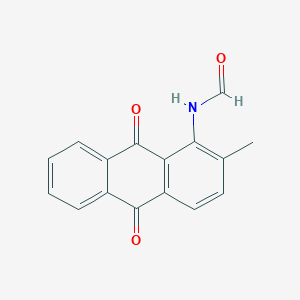
![5A,13-Dihydro-5,6-dioxa-13-aza-benzo[4,5]cyclohepta[1,2-B]naphthalen-11-one](/img/structure/B8041958.png)
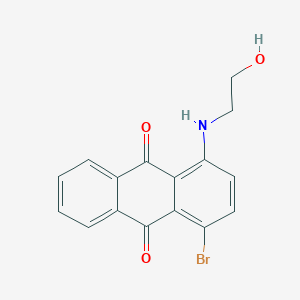
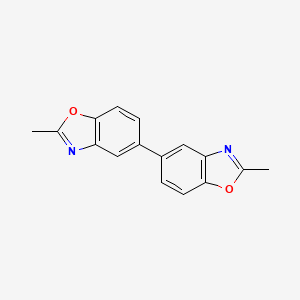
![5-amino-2-[(E)-2-(4-amino-2-cyanophenyl)ethenyl]benzonitrile](/img/structure/B8041980.png)
